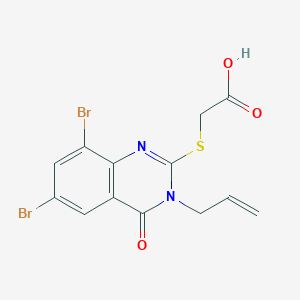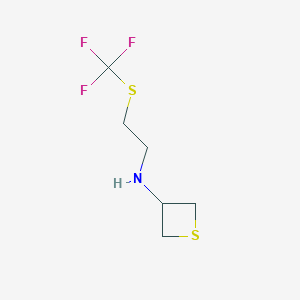![molecular formula C13H19NO6 B13007567 3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)
3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[111]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4 It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and rigid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane framework through a series of cyclization reactions.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Functionalization of the Core: The carboxylic acid and other functional groups are introduced through various organic transformations, including oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a carboxylic acid to an alcohol.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclo[1.1.1]pentane core allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The Boc group serves as a protective group, preventing unwanted reactions during the compound’s interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-[(tert-butoxycarbonyl)amino]methylbicyclo[1.1.1]pentane-1-carboxylic acid
- methyl 3-[(tert-butoxycarbonyl)amino]methylbicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Compared to similar compounds, 3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its specific stereochemistry and functional groups. The presence of the Boc-protected amino group and the carboxylic acid functionality provides unique reactivity and potential for further derivatization, making it a versatile compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C13H19NO6 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
3-[(S)-carboxy-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H19NO6/c1-11(2,3)20-10(19)14-7(8(15)16)12-4-13(5-12,6-12)9(17)18/h7H,4-6H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t7-,12?,13?/m1/s1 |
Clave InChI |
VQKKLFALDCSTOC-IASTZPEPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
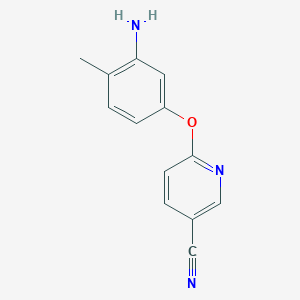
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
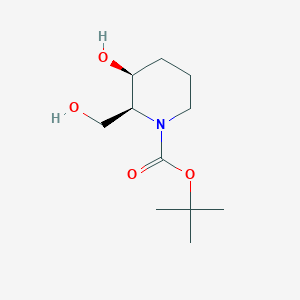

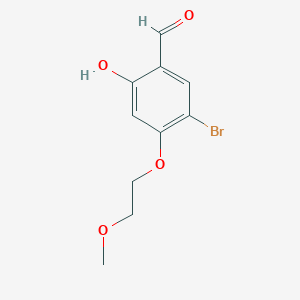

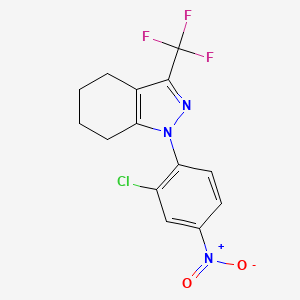

![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)

